molecular formula C14H22Cl2N6O8Pt B13776751 Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- CAS No. 84431-15-2

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)-

Cat. No.: B13776751
CAS No.: 84431-15-2
M. Wt: 668.3 g/mol
InChI Key: DDOUJNNELBWDMD-UHFFFAOYSA-L
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Description

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- is a platinum-based compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of platinum coordinated with two chloride ions and a ligand containing alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol. The compound’s structure and properties make it a subject of interest in research related to chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- typically involves the reaction of platinum precursors with the appropriate ligands under controlled conditions. One common method involves the reaction of potassium tetrachloroplatinate with alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted with other ligands such as amines or phosphines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include amines, phosphines, and other ligands that can coordinate with platinum. The reactions are typically carried out in solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while oxidation reactions can produce higher oxidation state platinum compounds.

Scientific Research Applications

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: Studied for its potential interactions with biological molecules such as proteins and DNA.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can form adducts with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death. The molecular targets and pathways involved include the formation of platinum-DNA adducts and the activation of cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

  • Platinum, dichlorobis(alpha-methylbenzenemethanamine)-, (SP-4-2)
  • Platinum, dichlorobis(2-hydroxyethylamine)-, (SP-4-2)
  • Platinum, dichlorobis(dimethyl sulfoxide)-, (SP-4-2)

Uniqueness

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol ligand enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

84431-15-2

Molecular Formula

C14H22Cl2N6O8Pt

Molecular Weight

668.3 g/mol

IUPAC Name

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol;platinum(2+);dichloride

InChI

InChI=1S/2C7H11N3O4.2ClH.Pt/c2*1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;/h2*2-3,6,11H,4-5H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

DDOUJNNELBWDMD-UHFFFAOYSA-L

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O.COCC(CN1C=CN=C1[N+](=O)[O-])O.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

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